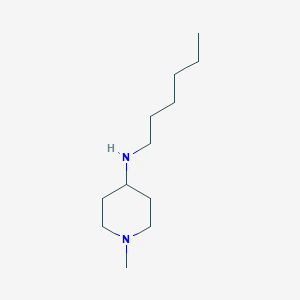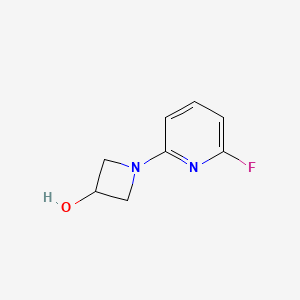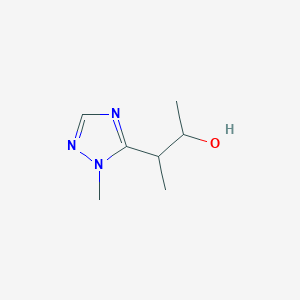
N-hexyl-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-1-methylpiperidin-4-amine: is a chemical compound belonging to the piperidine class It is characterized by a piperidine ring substituted with a hexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-1-methylpiperidin-4-amine typically involves the alkylation of 1-methylpiperidin-4-amine with a hexyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-hexyl-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hexyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: A simpler piperidine derivative with a single methyl group.
4-Methylpiperidine: Another piperidine derivative with a methyl group at the 4-position.
1-Ethylpiperidine: A piperidine derivative with an ethyl group instead of a hexyl group.
Uniqueness
N-hexyl-1-methylpiperidin-4-amine is unique due to the presence of both a hexyl group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-hexyl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-3-4-5-6-9-13-12-7-10-14(2)11-8-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
MHQGZPUZPBYBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine](/img/structure/B13283637.png)

![[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13283653.png)
![4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13283655.png)
![7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13283661.png)

![2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13283675.png)




![7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)
![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
